

physical and chemical data for dibromoacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromoacetonitrile*

Cat. No.: *B109444*

[Get Quote](#)

An In-depth Technical Guide to **Dibromoacetonitrile**

Introduction

Dibromoacetonitrile (DBAN), with the chemical formula C_2HBr_2N , is a halogenated nitrile that is commonly identified as a disinfection byproduct in chlorinated drinking water.^[1] It appears as a clear amber or colorless to pale-yellow oily liquid.^{[1][2]} Due to its prevalence in treated water and its potential health implications, including being suspected of causing cancer, a thorough understanding of its chemical and physical properties is crucial for researchers in environmental science, toxicology, and drug development.^[1] This guide provides a comprehensive overview of the core physical, chemical, and safety data for **dibromoacetonitrile**, along with relevant experimental protocols.

Physical and Chemical Properties

The fundamental physicochemical properties of **dibromoacetonitrile** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Reference
IUPAC Name	2,2-dibromoacetonitrile	[1] [2]
CAS Number	3252-43-5	[1] [3]
Molecular Formula	C ₂ HBr ₂ N	[1] [3] [4]
Molecular Weight	198.84 g/mol	[1] [3] [4] [5]
Density	2.296 g/mL at 25 °C	[1] [3]
Boiling Point	169 °C at 760 mmHg 67-69 °C at 24 mmHg	[1] [2] [3] [6]
Flash Point	> 200 °F (> 93.3 °C)	[1] [7]
Vapor Pressure	0.3 mmHg at 25 °C	[2]
Water Solubility	Slightly soluble (5 to 10 mg/mL at 21.5 °C)	[1] [2] [7]
Refractive Index	n _{20/D} 1.539 - 1.542	[1] [8]
Appearance	Clear amber, colorless to pale-yellow liquid	[1] [2] [5] [9]

Spectral Data

Spectral data is essential for the structural elucidation and identification of **dibromoacetonitrile**. Key spectral characteristics are outlined below.

Data Type	Description	Reference
¹ H NMR	Proton nuclear magnetic resonance spectra have been reported.	[2] [10]
¹³ C NMR	Carbon-13 nuclear magnetic resonance spectra have been reported.	[2] [11] [12]
Infrared (IR)	Infrared spectral data have been reported.	[2]
Mass Spectrometry (MS)	Mass spectral data is available, often obtained via GC-MS analysis.	[11]

Safety and Hazard Information

Dibromoacetonitrile is classified as a hazardous substance. Proper handling and storage are imperative. The GHS classification provides a standardized summary of its hazards.

Hazard Class	Pictogram(s)	Signal Word	Hazard Statement(s)
GHS Classification	Danger		H301: Toxic if swallowed. [1] [13] H319: Causes serious eye irritation. [1] [13] H351: Suspected of causing cancer. [1] H400/H410: Very toxic to aquatic life with long-lasting effects. [1]

Note: This chemical may be sensitive to prolonged exposure to air and light.[\[1\]](#)[\[7\]](#)[\[13\]](#) When heated to decomposition, it emits highly toxic fumes containing nitrogen oxides, hydrogen

bromide, and cyanides.[1][7][13] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7][13]

Experimental Protocols

Synthesis of Dibromoacetonitrile

A common laboratory-scale synthesis involves the bromination of cyanoacetic acid using N-bromosuccinimide.[8]

Materials:

- Cyanoacetic acid
- N-Bromosuccinimide (NBS)
- Methylene chloride (CH_2Cl_2)
- 5% Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Water

Procedure:[8]

- Dissolve cyanoacetic acid (0.75 mole) in 750 mL of cold water in a 2-L beaker.
- With efficient mechanical stirring, add N-bromosuccinimide (1.5 moles) in portions over approximately 6 minutes.
- An exothermic reaction will occur, and **dibromoacetonitrile** will separate as a heavy oil. The reaction should be complete within 20 minutes.
- Cool the reaction vessel in an ice bath for 2 hours to precipitate the succinimide byproduct.
- Collect the succinimide by filtration on a large Büchner funnel and wash it with six 50-mL portions of methylene chloride.

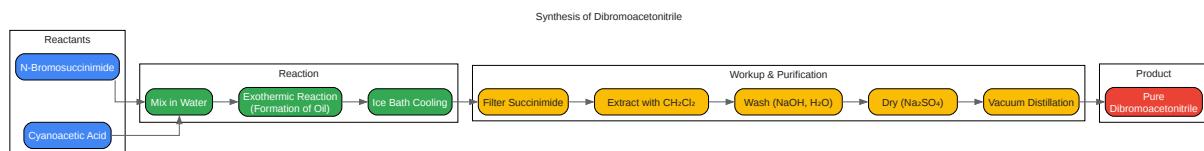
- Separate the lower organic layer from the filtrate. Extract the remaining aqueous phase with two 25-mL portions of methylene chloride.
- Combine the organic layer and extracts. Wash them vigorously with 50 mL of a 5% sodium hydroxide solution, followed by three 80-mL portions of water.
- Dry the organic phase over 10 g of anhydrous sodium sulfate for several hours. To prevent decomposition, protect the solution from light by wrapping the flask in aluminum foil.
- Filter the solution to remove the drying agent.
- Remove the bulk of the methylene chloride by distillation at atmospheric pressure.
- Purify the remaining oil by vacuum distillation to yield colorless **dibromoacetonitrile** (b.p. 70–72°/20 mm).[8]

Analytical Protocol: Gas Chromatography (GC)

Dibromoacetonitrile in water samples can be determined using gas chromatography with an electron capture detector (GC-ECD).[2]

Instrumentation:

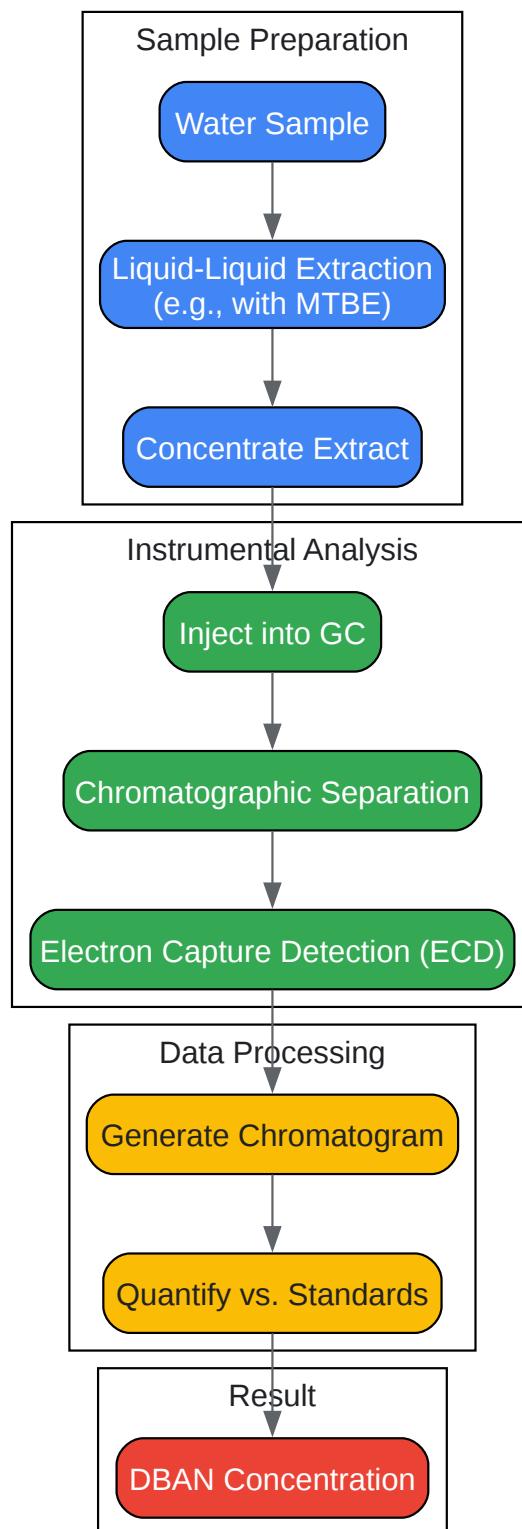
- Gas chromatograph with an electron capture detector (ECD).
- Fused-silica capillary column suitable for halogenated compounds.


Procedure (General):

- Sample Preparation: Perform a liquid-liquid extraction of the water sample. For example, extract a known volume of water with a suitable solvent like methyl tert-butyl ether (MTBE).
- Concentration: Concentrate the extract to a small, known volume.
- Injection: Inject a small volume (e.g., 1-2 μ L) of the concentrated extract into the GC inlet.
- Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase. A typical temperature program

might start at a low temperature (e.g., 35°C) and ramp up to a higher temperature (e.g., 250°C).

- **Detection:** The electron capture detector is highly sensitive to halogenated compounds like **dibromoacetonitrile**, allowing for detection at low concentrations (e.g., detection limits in the $\mu\text{g/L}$ range).[2]
- **Quantification:** Quantify the concentration of **dibromoacetonitrile** by comparing the peak area from the sample to the peak areas of known concentration standards run under the same conditions.


Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **dibromoacetonitrile**.

GC-ECD Analysis of Dibromoacetonitrile

[Click to download full resolution via product page](#)

Caption: A standard workflow for the analysis of **dibromoacetonitrile** in water samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibromoacetonitrile | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. nacchemical.com [nacchemical.com]
- 6. 3252-43-5 CAS MSDS (DIBROMOACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. DIBROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CAS 3252-43-5: Dibromoacetonitrile | CymitQuimica [cymitquimica.com]
- 10. DIBROMOACETONITRILE(3252-43-5) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [physical and chemical data for dibromoacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109444#physical-and-chemical-data-for-dibromoacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com